![molecular formula C11H8ClN3S B432894 4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 67795-48-6](/img/structure/B432894.png)

4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

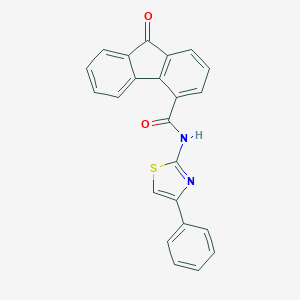

4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a thienopyrimidine derivative . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities . The molecular formula of this compound is C11H8ClN3S, with an average mass of 249.719 Da and a monoisotopic mass of 249.012741 Da .

Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds, such as 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Wissenschaftliche Forschungsanwendungen

Radioprotective and Antitumor Activities : Derivatives of thieno[2,3-d]pyrimidine, including those with a structure related to 4-Chloro-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine, have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009).

Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. These derivatives have potential applications in various areas of chemistry and pharmacology (Bao Wen-yan, 2010).

Anticonvulsive Activity : Some derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been investigated for their anticonvulsant activity (Dashyan et al., 2016).

Inhibitors in Asthma and COPD Treatment : A series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and tested as phosphodiesterase IV inhibitors, which are targets for the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Taltavull et al., 2010).

Antibacterial Activities : Certain pyridothienopyrimidine derivatives, related to this compound, have exhibited antibacterial activities, encouraging further studies on their possible biological activities (Zayda et al., 2020).

Antimicrobial Activity : Research has also shown promising antimicrobial activity against Staphylococcus aureus for some synthesized compounds based on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones (Sirakanyan et al., 2015).

Neurotropic Activity : Studies have also revealed that several derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines exhibit neurotropic properties (Sirakanyan et al., 2014).

Anticancer Activity : Some novel fused pyridine ring systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, have been synthesized and evaluated for their anticancer activity against human breast adenocarcinoma MCF-7 and colon carcinoma cell lines (Elansary et al., 2012).

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor suggests potential neurotropic activity .

Mode of Action

The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates an inhibitory effect on the receptor, which could lead to changes in neuronal activity .

Biochemical Pathways

This could potentially affect various downstream effects related to neuronal excitability and neurotransmission .

Pharmacokinetics

Its molecular structure and interactions with the gaba a receptor suggest that it may have suitable properties for absorption and distribution within the body

Result of Action

The compound’s interaction with the GABA A receptor suggests it may have anticonvulsant effects . In studies, several compounds with similar structures were found to have an anticonvulsant effect of antagonism with corazole . Additionally, some compounds showed anxiolytic and behavior activating effects .

Action Environment

The efficacy and stability of 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Zukünftige Richtungen

Thienopyrimidine derivatives, including 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine, are frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority . Therefore, future research may focus on developing more effective thienopyrimidine derivatives for cancer treatment.

Biochemische Analyse

Biochemical Properties

Certain pyridothienopyrimidine derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, anticonvulsant, and neurotropic effects

Cellular Effects

Some related compounds have been found to have an anticonvulsant effect in animal models . These effects could potentially be due to interactions with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies of similar compounds have predicted their interaction with the GABA A receptor . This suggests that 4-Chloro-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine may also interact with this receptor, potentially exerting its effects through enzyme inhibition or activation and changes in gene expression.

Dosage Effects in Animal Models

Some related compounds have been found to have an anticonvulsant effect in rats and mice .

Eigenschaften

IUPAC Name |

6-chloro-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRSHGSHXMCUTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Indolo[3,2-b]quinoxalin-6-ylmethyl)morpholine](/img/structure/B432814.png)

![Diethyl-(2-indolo[2,3-b]quinoxalin-6-yl-ethyl)-amine](/img/structure/B432815.png)

![6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B432821.png)

![N-[2-(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B432829.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)thiourea](/img/structure/B432831.png)

![6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432834.png)

![2-(2-(4-acetylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B432836.png)

![3-amino-2,6-diphenylpyrano[4,3-c]pyrazol-4(2H)-one](/img/structure/B432865.png)

![3-amino-4,6-dimethyl-N-[(E)-naphthalen-1-ylmethylideneamino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B432915.png)

![ethyl 2-{2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenoxy}acetate](/img/structure/B432918.png)